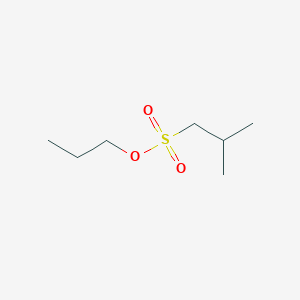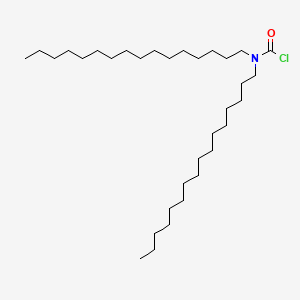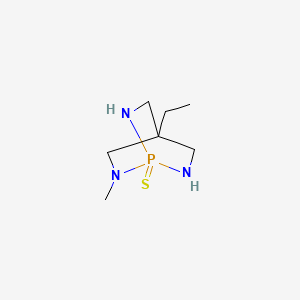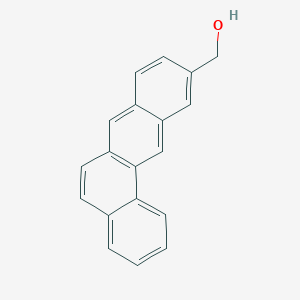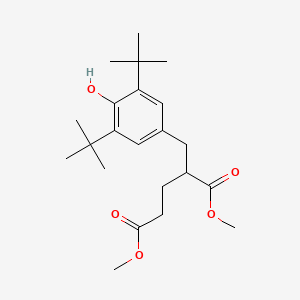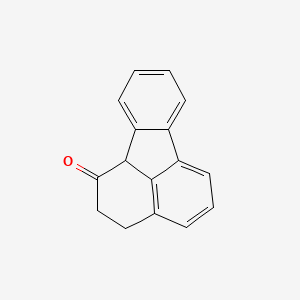![molecular formula C21H16Cl2N2O2 B14420807 4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] CAS No. 84198-60-7](/img/structure/B14420807.png)
4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is a synthetic organic compound known for its unique chemical structure and properties. This compound features a methylene bridge connecting two oxazole rings, each substituted with a 4-chlorophenyl group and a methyl group. The presence of these functional groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-3-methyl-1,2-oxazole. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings to more saturated structures.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
科学的研究の応用
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-chlorophenyl isocyanate): Known for its use in polyurethane production.
4,4’-Methylenebis(2-chloroaniline): Used as a curing agent for epoxy resins and polyurethane.
Uniqueness
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is unique due to its specific substitution pattern and the presence of oxazole rings. This structure imparts distinct chemical and biological properties, differentiating it from other methylenebis compounds.
特性
CAS番号 |
84198-60-7 |
|---|---|
分子式 |
C21H16Cl2N2O2 |
分子量 |
399.3 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)-3-methyl-1,2-oxazol-4-yl]methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-12-18(20(26-24-12)14-3-7-16(22)8-4-14)11-19-13(2)25-27-21(19)15-5-9-17(23)10-6-15/h3-10H,11H2,1-2H3 |
InChIキー |
XXEZVYPTKHZGSY-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


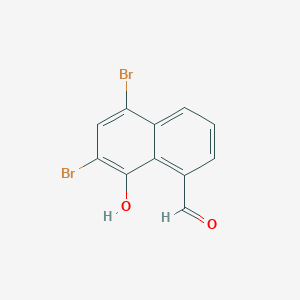
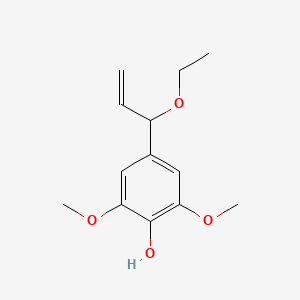
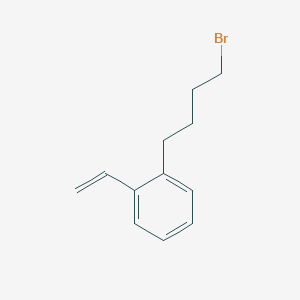
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
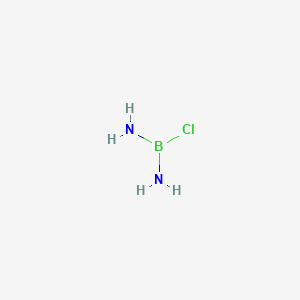
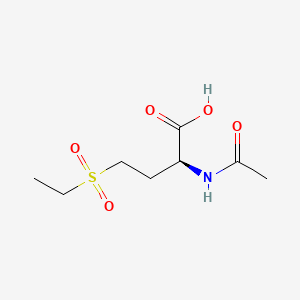

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
